![molecular formula C19H20N4O2 B2690484 5-isopropyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1226448-46-9](/img/structure/B2690484.png)

5-isopropyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

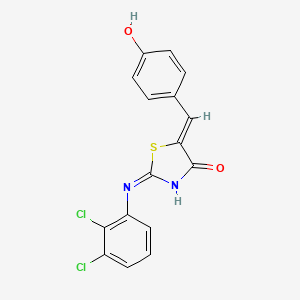

Description

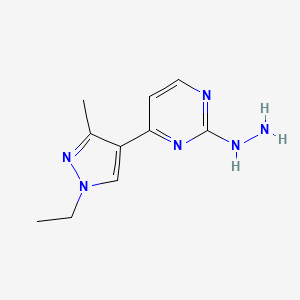

The compound “5-isopropyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one” is a complex organic molecule. It contains a tetrahydroisoquinoline moiety, which is a structural motif found in many biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroisoquinoline ring and the pyrazolo-pyridinone ring. The Pictet-Spengler reaction is commonly used for the synthesis of tetrahydroisoquinoline derivatives .Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated the potential of pyrazolo[3,4-c]isoquinoline derivatives in the development of anticonvulsant agents. A study by Paronikyan et al. (2004) focused on the synthesis and evaluation of anticonvulsant properties of pyrazolo[3,4-b]pyrano(thiopyrano)[4,3-d]pyridine and pyrazolo[3,4-c]isoquinoline derivatives. The study highlighted the method for synthesizing these compounds and their promising anticonvulsant properties, indicating their potential for further exploration as therapeutic agents in epilepsy treatment (Paronikyan et al., 2004).

Synthesis of Fused Pyridine Derivatives

Al-Issa (2012) explored the synthesis of a new series of pyridine and fused pyridine derivatives, including isoquinoline derivatives. This research sheds light on the synthetic pathways and the potential of these compounds for further chemical applications, highlighting the versatility of pyrazolo[4,3-c]pyridin-3(5H)-one derivatives in chemical synthesis (Al-Issa, 2012).

Antiallergic Activity

Nohara et al. (1985) investigated the synthesis and antiallergic properties of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, revealing their significant antiallergic activity. This study suggests that derivatives of pyrazolo[4,3-c]pyridin-3(5H)-one may have potential applications in the development of new antiallergic drugs, especially for those bearing isopropyl groups at specific positions which showed superior activity compared to known antiallergic agents (Nohara et al., 1985).

Electroluminescence in OLEDs

Research by Su et al. (2021) on the high efficiency electroluminescence of orange-red iridium(III) complexes for OLEDs, where pyrazol-pyridine ligands were synthesized, indicates the role of similar structures in enhancing OLED performance. This study demonstrates the potential of pyrazolo[4,3-c]pyridin-3(5H)-one derivatives in the development of high-efficiency OLED devices, showcasing their importance in material science (Su et al., 2021).

Mechanism of Action

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinoline (tiq), a component of the compound, has been identified in human brains . It is suggested that TIQ and its derivatives may be candidates of dopaminergic neurotoxins .

Mode of Action

The oxidative product, N-methylisoquinolinium ion (NMIQ + ), inhibits enzymes participating in catecholamine metabolism, such as tyrosine hydroxylase, DOPA decarboxylase, and monoamine oxidase .

Biochemical Pathways

Tiq and its derivatives are known to affect catecholamine metabolism .

Pharmacokinetics

It is known that tiq is formed in the human brain by a n-methyltransferase in the cytosol fraction .

Result of Action

It is suggested that tiq and its derivatives may be candidates of dopaminergic neurotoxins .

Properties

IUPAC Name |

7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-propan-2-yl-2H-pyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-12(2)23-10-15-17(20-21-18(15)24)16(11-23)19(25)22-8-7-13-5-3-4-6-14(13)9-22/h3-6,10-12H,7-9H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLYRZCWCMYKOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C2C(=NNC2=O)C(=C1)C(=O)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2690403.png)

![7-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B2690410.png)

![(3aS,5aS,9bR)-5a,9-dimethyl-3-methylidene-3a,4,6,7,8,9b-hexahydrobenzo[g][1]benzofuran-2,5-dione](/img/structure/B2690411.png)

![(E)-2-(4-methylphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}ethene-1-sulfonamide](/img/structure/B2690412.png)

![(Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690415.png)

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenoxybenzenesulfonamide](/img/structure/B2690417.png)

![N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2690419.png)

![5-[(2-methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B2690422.png)